N-(2-chlorobenzyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of chlorophenyl, fluorophenyl, and phenyl groups attached to a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring.
Introduction of Substituents: The chlorophenyl, fluorophenyl, and phenyl groups are introduced through various substitution reactions. These reactions often require specific catalysts and reagents to ensure high yield and selectivity.
Final Assembly: The final step involves coupling the substituted pyrrolopyrimidine with the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrrolopyrimidine core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-BROMOPHENYL)METHYL]-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE
- N-[(2-CHLOROPHENYL)METHYL]-7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H18ClFN4 |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H18ClFN4/c26-22-9-5-4-8-18(22)14-28-24-23-21(17-6-2-1-3-7-17)15-31(25(23)30-16-29-24)20-12-10-19(27)11-13-20/h1-13,15-16H,14H2,(H,28,29,30) |
InChI Key |
VIBJPLPRNHJTGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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